molecular formula C10H14N2O2S B8813895 Benzenesulfonamide, 4-amino-N-cyclobutyl-

Benzenesulfonamide, 4-amino-N-cyclobutyl-

Cat. No.: B8813895
M. Wt: 226.30 g/mol
InChI Key: KXZDFXPPYYWDLO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-cyclobutyl- is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4-amino-N-cyclobutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-N-cyclobutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-amino-N-cyclobutylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-8-4-6-10(7-5-8)15(13,14)12-9-2-1-3-9/h4-7,9,12H,1-3,11H2

InChI Key

KXZDFXPPYYWDLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(N-Cyclobutylsulphamoyl)nitrobenzene (Method 52; 11.79 g) was reduced by hydrogenation in ethanol (300 ml) over 10% palladium on carbon (1 g) at 3 bar pressure. The catalyst was removed by filtration and the volatiles evaporated to give the title compound (7.84 g). NMR: 1.50 (m, 2H), 1.75 (m, 2H), 1.93 (m, 2H), 3.60 (m, 1H), 5.90 (br s, 2H), 6.65 (d, 2H), 7.45 (d, 2H); m/z: 226.
Quantity
11.79 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of N-cyclobutyl-4-nitro-benzenesulfonamide (5.8 g, 18.4 mmol) ethanol (400 mL) was added iron powder (5.2 g, 92.0 mmol) and the solution of ammonium chloride (10 g, 184.0 mmol) in water (100 mL). After the reaction mixture was refluxed for 3 h, the iron was filtered off and the filtrate was basified to pH 9 by addition of sodium carbonate. The reaction mixture was extracted with ethyl acetate (300 mL×2). The extract was washed with water (130 mL×2) and brine (130 mL×2), dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-60% ethyl acetate in petroleum ether) to afford 4-amino-N-cyclobutyl-benzenesulfonamide (3.87 g, 93%) as a yellow powder: MS (ESI) M+1=227.0.
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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